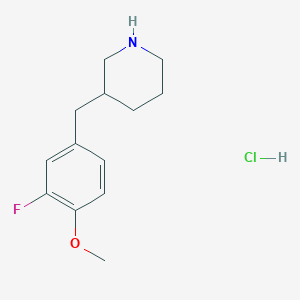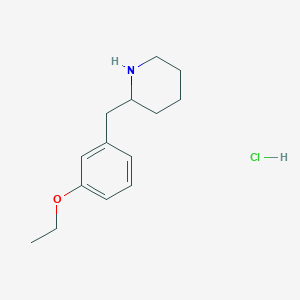
(2-Fluoro-benzyl)-isopropyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-Fluoro-benzyl)-isopropyl-amine” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials .
Synthesis Analysis
The synthesis of fluorinated compounds can be challenging. There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . For example, free radical bromination of alkyl benzenes is a common reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be unique due to the presence of fluorine. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Aplicaciones Científicas De Investigación
Applications in Environmental and Material Sciences
One significant application of amine-functionalized compounds, similar to (2-Fluoro-benzyl)-isopropyl-amine, is in the environmental sector, particularly for the removal of persistent pollutants such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-containing sorbents have shown promising results in PFAS removal, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology. This application underscores the potential of fluorinated amines in addressing environmental challenges related to water purification (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Role in Agrochemical Synthesis
Fluorine incorporation into agrochemicals enhances their efficacy, and compounds like (2-Fluoro-benzyl)-isopropyl-amine serve as key intermediates or building blocks in this domain. The methodologies for fluorine introduction into these compounds are crucial for developing new and economical pesticide synthetic routes, highlighting the role of fluorinated amines in agriculture (Wang, Song, & Wang, 2021).
Contributions to Organic Synthesis
In organic synthesis, the creation of complex molecules often relies on key intermediates. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, underscores the importance of fluorinated amines in pharmaceutical production. The development of practical, scalable synthetic methods for such intermediates is a testament to the versatility and necessity of these compounds in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Advanced Oxidation Processes (AOPs) for Waste Treatment
The treatment of nitrogen-containing hazardous compounds, including amines from industrial processes, benefits significantly from advanced oxidation processes (AOPs). Amines similar to (2-Fluoro-benzyl)-isopropyl-amine, when treated with AOPs, show efficient degradation, which is crucial for mitigating environmental pollution. This application is particularly relevant for industries looking to reduce the impact of their waste on ecosystems (Bhat & Gogate, 2021).
Enhancing Material Properties
Fluorinated liquid crystals and other materials benefit from the inclusion of fluorinated amines due to their unique electronic properties. The manipulation of these properties allows for the development of advanced materials with specific desired characteristics, such as improved dielectric properties, which are valuable in electronic and optical applications (Hird, 2007).
Safety and Hazards
The safety and hazards associated with fluorinated compounds can vary widely depending on the specific compound. For example, 2-Fluorobenzoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible and causes severe skin burns and eye damage .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECOIFWUUTVTTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589338 |
Source


|
| Record name | N-[(2-Fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-benzyl)-isopropyl-amine | |
CAS RN |
921074-63-7 |
Source


|
| Record name | 2-Fluoro-N-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921074-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














